
Chlorhydrate de 2-méthoxy-4-(((2-méthoxyphényl)imino)méthyl)phénol
Vue d'ensemble
Description
2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride is a useful research compound. Its molecular formula is C15H16ClNO3 and its molecular weight is 293.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(((2-methoxyphenyl)imino)methyl)phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
Ce composé a été étudié pour son potentiel en tant qu’antioxydant. Les propriétés antioxydantes sont importantes car elles peuvent contribuer à protéger les cellules des dommages causés par les radicaux libres. Dans une étude, le composé a été synthétisé et son activité antioxydante a été testée en utilisant la méthode DPPH, ce qui a donné une valeur EC50 prometteuse de 10,46 ppm . Cela suggère qu’il pourrait être un antioxydant puissant, ce qui est précieux dans les produits pharmaceutiques et la conservation des aliments.
Formation de bases de Schiff
Les bases de Schiff sont des composés ayant un groupe fonctionnel contenant une double liaison carbone-azote avec l’atome d’azote relié à un groupe aryle ou alkyle. Le composé en question peut former des bases de Schiff, qui ont une large gamme d’applications, notamment comme intermédiaires dans la synthèse organique, et dans le développement de produits pharmaceutiques et de colorants .
Synthèse de colorants azoïques
La structure moléculaire de ce composé en fait un candidat approprié pour la synthèse de colorants azoïques. Les colorants azoïques se caractérisent par leurs couleurs vives et sont utilisés dans une variété d’industries, des textiles à l’impression .
Préparation d’esters bis(cyanate)
Il a été rapporté que des dérivés de ce composé peuvent être utilisés dans la préparation d’esters bis(cyanate) renouvelables . Ces esters ont des applications dans la production de polymères thermodurcissables, qui sont utilisés dans les revêtements, les adhésifs et les composites haute performance.
Applications biologiques
En raison de la présence du groupe imine, le composé a été associé à divers rôles biologiques. Il a été noté pour son utilisation potentielle en pharmacologie, avec des fonctions telles que des activités antimicrobiennes, anticancéreuses, antivirales, antidépressives et anti-inflammatoires .
Méthode de synthèse verte
Le composé peut être synthétisé en utilisant une méthode de synthèse verte, qui est un effort pour réduire l’apparition de déchets dangereux. Cette méthode implique l’utilisation de l’eau comme solvant et est une alternative écologique aux méthodes de synthèse traditionnelles .
Analyse de la structure cristalline
La structure cristalline du composé a été analysée, ce qui est crucial pour comprendre son comportement chimique et ses applications potentielles en science des matériaux. La structure cristalline peut influencer les propriétés physiques et la réactivité du composé .
Matière de départ pour les amines secondaires
Les amines secondaires sont importantes dans la synthèse des produits pharmaceutiques et des produits agrochimiques. Ce composé a été identifié comme une matière de départ importante pour la synthèse d’amines secondaires, qui sont des constituants de nombreux médicaments et produits agrochimiques .
Propriétés
IUPAC Name |
2-methoxy-4-[(2-methoxyphenyl)iminomethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c1-18-14-6-4-3-5-12(14)16-10-11-7-8-13(17)15(9-11)19-2;/h3-10,17H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUOYLPHMWVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC(=C(C=C2)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


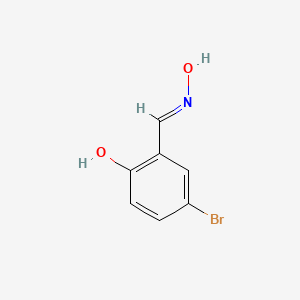


![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)
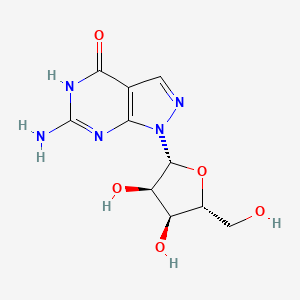


![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)
![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)
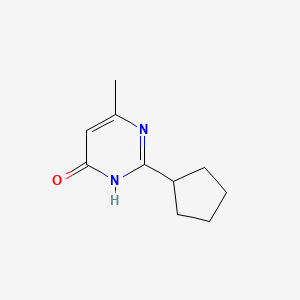
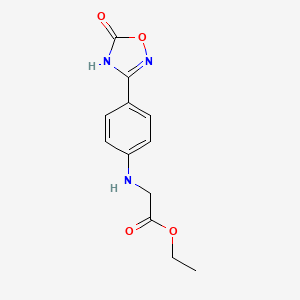

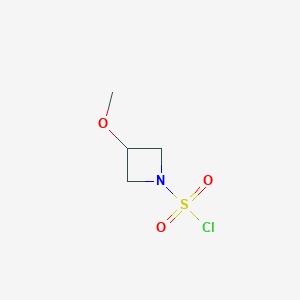
![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)
